molecular formula C19H16N2O3S B2407045 Benzyl 6-amino-5-cyano-2-methyl-4-(2-thienyl)-4H-pyran-3-carboxylate CAS No. 327068-32-6

Benzyl 6-amino-5-cyano-2-methyl-4-(2-thienyl)-4H-pyran-3-carboxylate

Cat. No. B2407045
CAS RN: 327068-32-6
M. Wt: 352.41
InChI Key: HTFUQCBXSXHNBW-UHFFFAOYSA-N
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Description

Benzyl 6-amino-5-cyano-2-methyl-4-(2-thienyl)-4H-pyran-3-carboxylate is a chemical compound with potential applications in scientific research. It is a pyranocarboxylate derivative with a thienyl group attached to the fourth position of the pyran ring. This compound is of interest to researchers because of its potential biological and pharmacological properties.

Scientific Research Applications

Synthesis and Characterization

  • Michael Addition for Synthesis : A study by Bakhouch et al. (2015) detailed the synthesis of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyran-3-carboxylates through Michael addition, a method that could potentially apply to similar compounds like Benzyl 6-amino-5-cyano-2-methyl-4-(2-thienyl)-4H-pyran-3-carboxylate. This process involves active methylene compounds and showcases the utility in synthesizing complex organic structures (Bakhouch et al., 2015).

  • Ionic Liquid as Soluble Support : Fengping Yi and colleagues (2005) developed a microwave-assisted synthesis method using functional ionic liquid as a soluble support for producing methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate. This innovative approach indicates the potential for efficient, scalable synthesis of similar compounds (Fengping Yi, Yanqing Peng, G. Song, 2005).

Chemical Properties and Applications

  • Corrosion Inhibition : Research on pyrazole derivatives, which share functional groups with Benzyl 6-amino-5-cyano-2-methyl-4-(2-thienyl)-4H-pyran-3-carboxylate, has shown potential as corrosion inhibitors for steel in acidic environments. Such compounds could offer insights into the development of new materials with enhanced corrosion resistance (L. Herrag et al., 2007).

  • Fluorescence Properties : Sahu et al. (2014) explored the fluorescence of thieno[3,2-c]pyrans, which suggests potential applications in optical materials and sensors. The substituent-dependent tunable fluorescence of such compounds highlights the versatility of pyrans in various technological applications (S. N. Sahu et al., 2014).

  • Catalysis in Synthesis : A green, catalyst-free synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates in water, as reported by Zonouz et al. (2012), underscores the environmental benefits and efficiency of synthesizing pyran-based compounds. This method aligns with the goals of sustainable chemistry and could be adapted for related molecules (A. M. Zonouz et al., 2012).

properties

IUPAC Name

benzyl 6-amino-5-cyano-2-methyl-4-thiophen-2-yl-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-12-16(19(22)23-11-13-6-3-2-4-7-13)17(15-8-5-9-25-15)14(10-20)18(21)24-12/h2-9,17H,11,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFUQCBXSXHNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CS2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 6-amino-5-cyano-2-methyl-4-(2-thienyl)-4H-pyran-3-carboxylate

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